molecular formula C9H7F3O2 B1332070 Methyl 4-(trifluoromethyl)benzoate CAS No. 2967-66-0

Methyl 4-(trifluoromethyl)benzoate

Cat. No.: B1332070
CAS No.: 2967-66-0
M. Wt: 204.15 g/mol
InChI Key: VAZWXPJOOFSNLB-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)benzoate (C$9$H$7$F$3$O$2$) is a benzoate ester featuring a trifluoromethyl (-CF$3$) group at the para position of the aromatic ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing nature of the -CF$3$ group, which enhances stability and reactivity . Its structural simplicity and versatility make it a cornerstone in organofluorine chemistry.

Properties

IUPAC Name

methyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZWXPJOOFSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334353
Record name Methyl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-66-0
Record name Methyl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(trifluoromethyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Methyl 4-(trifluoromethyl)benzoate is primarily used as an intermediate in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group enhances the biological activity of drug candidates, making it a valuable building block in medicinal chemistry.

Case Study:
Research has demonstrated that compounds containing the trifluoromethyl group exhibit improved potency against certain biological targets. For instance, drugs like Ubrogepant and Alpelisib have utilized this moiety to enhance their therapeutic effects, showcasing its importance in drug design .

Agricultural Chemicals

Formulation of Agrochemicals:
In agriculture, this compound is incorporated into the formulation of herbicides and insecticides. Its chemical properties contribute to improved efficacy and selectivity in pest control.

Data Table: Efficacy of Trifluoromethyl Compounds in Agrochemicals

Compound NameTypeEfficacy (%)Application Area
This compoundHerbicide85Broadleaf Weeds
TrifloxystrobinFungicide90Fungal Infections
TrifluralinHerbicide75Grassy Weeds

Material Science

Development of Advanced Materials:
this compound is utilized in creating polymers with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices improves their stability under harsh conditions.

Case Study:
A study focused on polymer blends containing this compound demonstrated significant improvements in thermal stability and mechanical properties, making these materials suitable for high-performance applications .

Fluorinated Compounds Research

Chemical Reactivity Studies:
Researchers use this compound to investigate the effects of fluorination on chemical reactivity and stability. This research is crucial for developing new materials with tailored properties.

Findings:
Studies indicate that fluorinated compounds exhibit unique reactivity patterns due to the strong electron-withdrawing nature of the trifluoromethyl group, leading to insights that can inform future chemical synthesis strategies .

Cosmetic Formulations

Enhancement of Product Performance:
In cosmetic chemistry, this compound is included in formulations to improve texture and stability. Its unique properties make it an attractive option for formulators aiming to enhance product efficacy.

Application Example:
Cosmetics containing this compound have shown improved emollient properties and stability under varying conditions, contributing to longer-lasting products .

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and affecting enzyme activity. The trifluoromethyl group can influence the compound’s reactivity and binding affinity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 4-(Trifluoromethyl)benzoate and Analogs

Compound Name Substituents Molecular Weight CAS Number Key Applications/Synthesis Notes Reference
This compound -CF$_3$ at para position 204.15 (calc) - Intermediate in drug synthesis, pesticides
Methyl 4-methyl-3-(trifluoromethyl)benzoate -CH$3$ (4), -CF$3$ (3) 232.18 (calc) - Precursor for kinase inhibitors
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate -BrCH$2$ (4), -CF$3$ (3) 311.08 (calc) - Reactive intermediate for cross-coupling reactions
Methyl 4-(((5-iodofuran-2-yl)methyl)(trifluoromethyl)amino)benzoate -I-furan, -CF$_3$ 413.12 (calc) - Catalytic studies (81% yield via column chromatography)
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate -F (4), -C$6$H$4$OCH$_3$ (3) 260.26 1381944-35-9 Pharmaceutical intermediate (e.g., Celecoxib derivatives)
Methyl 4-amino-3-(trifluoromethyl)benzoate -NH$2$ (4), -CF$3$ (3) 219.16 167760-75-0 Precursor for amide/urea derivatives
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate -C$6$H$3$F(CF$_3$) (4) 298.23 1365271-42-6 High-purity material for organic electronics

Biological Activity

Methyl 4-(trifluoromethyl)benzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzoates, characterized by a methyl ester functional group attached to a benzene ring that contains a trifluoromethyl group at the para position. The presence of the trifluoromethyl group enhances lipophilicity and influences interactions with biological membranes, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study assessing the antifungal activity of salicylanilide esters, including derivatives with 4-(trifluoromethyl)benzoic acid, highlighted varying degrees of efficacy against fungal strains. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as follows:

CompoundFungal StrainMIC (µmol/L)
Salicylanilide 1nTrichosporon asahii0.49
Salicylanilide 2eCandida albicans≥1.95
Salicylanilide 2rAspergillus fumigatusNot determined

These findings suggest that while some derivatives exhibit significant antifungal activity, others may require further optimization to enhance their efficacy .

Enzyme Inhibition

This compound has been investigated for its potential role in enzyme inhibition. The trifluoromethyl moiety is known to enhance binding affinity and metabolic stability, making such compounds interesting candidates for drug development. Studies have shown that compounds with this functional group can effectively inhibit certain enzymes involved in metabolic pathways, although specific data on this compound's enzyme interactions remain limited .

Case Studies

  • Antifungal Activity Study : A comprehensive study evaluated various salicylanilide derivatives against multiple fungal strains. The results indicated that while some compounds showed promising activity, the overall structure-activity relationship was not straightforward due to inconsistencies in solubility and bioactivity .
  • Pharmacological Potential : Another investigation focused on the pharmacological properties of trifluoromethyl-containing compounds, suggesting that their unique electronic properties could lead to increased binding affinities with biological receptors, thereby enhancing their therapeutic potential .

Research Findings

Recent literature emphasizes the significance of the trifluoromethyl group in enhancing biological activity:

  • Lipophilicity : The increased lipophilicity due to the trifluoromethyl group facilitates better penetration through cell membranes and interaction with intracellular targets .
  • Drug Development : Compounds like this compound are being explored for their potential roles in developing new anti-inflammatory and anticancer agents due to their favorable pharmacokinetic properties .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(trifluoromethyl)benzoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: this compound is typically synthesized via esterification of 4-(trifluoromethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via acyl chloride intermediates. highlights 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) as a key precursor, reacting with methanol to form the ester.

  • Key Parameters :
    • Temperature : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
    • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
    • Purification : Employ column chromatography (hexane:ethyl acetate, 9:1) or recrystallization from ethanol/water for high-purity isolates.
      Yield improvements (~75–85%) are achievable by optimizing stoichiometry (1.2:1 methanol:acyl chloride ratio) and inert atmosphere conditions .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The ester methyl group appears as a singlet at δ 3.9–4.0 ppm. Aromatic protons split into distinct patterns: para-substituted trifluoromethyl (CF₃) induces deshielding, with resonances at δ 7.7–8.1 ppm (doublets for H-2/H-6 and H-3/H-5).
  • ¹⁹F NMR : A singlet at ~δ -63 ppm confirms the CF₃ group.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and CF₃ absorption at 1150–1250 cm⁻¹.
  • Differentiation : Compare with analogs like Methyl 4-((trifluoromethyl)amino)benzoate (), where the amino group introduces additional N–H stretches (~3300 cm⁻¹) and alters aromatic splitting patterns .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via slow evaporation from dichloromethane/hexane.
  • Refinement : Employ SHELXL () for structure solution. The CF₃ group’s high electron density may require anisotropic displacement parameter (ADP) refinement.
  • Validation : Check for π-stacking interactions between aromatic rings and C–F···H contacts, common in trifluoromethylated aromatics. Compare with databases (e.g., CCDC) to confirm novelty .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing (-I effect), activating the ester carbonyl toward nucleophilic attack.

  • Kinetic Studies : Monitor hydrolysis rates (e.g., NaOH/EtOH) via HPLC. Compare with non-fluorinated analogs (e.g., methyl 4-methylbenzoate) to quantify rate enhancements.
  • DFT Calculations : Use Gaussian or ORCA to model transition states. The CF₃ group lowers the LUMO energy of the carbonyl, reducing activation barriers.
  • Applications : This reactivity enables efficient synthesis of amides (e.g., with amines) or ketones (via Grignard reactions) for pharmaceutical intermediates .

Q. What strategies mitigate steric hindrance during catalytic cross-coupling reactions involving this compound derivatives?

Methodological Answer:

  • Ligand Design : Use bulky, electron-rich ligands (e.g., SPhos, Xantphos) in Suzuki-Miyaura couplings to prevent catalyst poisoning.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethylated substrates.
  • Microwave Assistance : Shorten reaction times (e.g., 30 min at 120°C) to reduce decomposition.
    Example: Coupling the methyl ester with aryl boronic acids to synthesize biaryl derivatives for HDAC inhibitors () .

Q. How can computational modeling predict the bioactivity of this compound derivatives in drug discovery?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., histone deacetylases in ). The CF₃ group enhances hydrophobic interactions in enzyme pockets.
  • QSAR Models : Corrogate substituent effects (e.g., meta vs. para CF₃) on IC₅₀ values. Train models with datasets from analogs like phenothiazine-based inhibitors ().
  • ADMET Prediction : SwissADME assesses logP (enhanced by CF₃) and metabolic stability, critical for lead optimization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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